molecular formula C11H13NO2 B175037 (2S,4R)-4-phenylpyrrolidine-2-carboxylic acid CAS No. 103290-40-0

(2S,4R)-4-phenylpyrrolidine-2-carboxylic acid

Cat. No.: B175037
CAS No.: 103290-40-0
M. Wt: 191.23 g/mol
InChI Key: JHHOFXBPLJDHOR-UWVGGRQHSA-N
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Description

(2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid is a chiral amino acid derivative with a unique structure that includes a pyrrolidine ring substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-4-phenylpyrrolidine-2-carboxylic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of 4-nitrobenzyl bromide with pyrrolidine-2-carboxylic acid in the presence of a base such as sodium hydroxide. This reaction results in the formation of the desired compound with high enantiomeric purity.

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The use of enantioselective catalysts and optimized reaction conditions is crucial for achieving high purity and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions: (2S,4R)-4-phenylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

    Oxidation: Formation of phenyl ketones or aldehydes.

    Reduction: Formation of phenyl alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2S,4R)-4-phenylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of protein folding and stability, particularly in the design of stable protein structures.

    Medicine: Investigated for its potential use in drug development, particularly as a chiral auxiliary in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of enantiomerically pure compounds for various industrial applications

Mechanism of Action

The mechanism of action of (2S,4R)-4-phenylpyrrolidine-2-carboxylic acid involves its role as a chiral auxiliary, which can control the stereochemical outcome of chemical reactions. This compound interacts with reactants to selectively form one enantiomer over another, thereby influencing the stereochemistry of the final product. This property is particularly useful in the synthesis of chiral drugs and other biologically active molecules.

Comparison with Similar Compounds

    (2S,4R)-4-methylproline: Another chiral amino acid derivative with similar applications in protein engineering and drug development.

    (2S,4R)-4-hydroxyproline: Used in the study of collagen stability and protein folding.

    (2S,4R)-4-fluoroproline: Investigated for its role in stabilizing protein structures

Uniqueness: (2S,4R)-4-phenylpyrrolidine-2-carboxylic acid is unique due to its phenyl substitution, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and the study of protein stability .

Properties

IUPAC Name

(2S,4R)-4-phenylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHOFXBPLJDHOR-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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